

physicochemical properties of 6-methylcoumarin

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Compound of Interest

Compound Name: 6-Methylcoumarin

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An In-depth Technical Guide on the Physicochemical Properties of **6-Methylcoumarin**

Introduction

6-Methylcoumarin (CAS No. 92-48-8), a derivative of coumarin, is a synthetic organic compound widely utilized for its aromatic properties in the fragrance, flavor, and cosmetic industries.[1][2][3][4] Structurally, it is a member of the coumarin class where the hydrogen at position 6 is substituted by a methyl group.[4][5] Beyond its sensory applications, **6-methylcoumarin** serves as a valuable intermediate in organic synthesis for producing more complex molecules and is gaining attention for its biological activities, including potential anti-inflammatory and melanogenesis-promoting effects.[1][6][7][8] This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and its role in key biological signaling pathways.

Physicochemical Data

The fundamental physicochemical properties of **6-methylcoumarin** are summarized in the table below. These characteristics are critical for its application in various formulations and for predicting its behavior in biological and chemical systems.

Property	Value	References
IUPAC Name	6-methylchromen-2-one	[5]
Synonyms	6-Methyl-2H-1-benzopyran-2-one, Toncarine	[5]
CAS Number	92-48-8	[1][3]
Molecular Formula	C ₁₀ H ₈ O ₂	[3][5]
Molecular Weight	160.17 g/mol	[3][5][9][10]
Appearance	White to pale yellow crystalline solid/powder.	[1][2][3][5]
Odor	Sweet, vanilla-like, herbaceous, with coconut notes.	[2][3][4][5][11]
Melting Point	73-82 °C (Range from various sources). Exists in alpha (90°C) and beta (82°C) forms.	[2][5][9][11][12][13][14][15][16][17]
Boiling Point	285-304 °C (Range from various sources).	[2][3][9][11][12][14][15]
Solubility	Insoluble or very slightly soluble in water. Soluble in organic solvents such as ethanol, ether, benzene, and oils.	[1][2][3][5][9][11][16][18]
logP (o/w)	1.933 (Estimated)	[11]
Vapor Pressure	0.001 mmHg @ 25 °C (Estimated)	[11]
Flash Point	~120 °C	[3]
Density	~1.2 g/cm ³ @ 25 °C	[3]

Experimental Protocols

Synthesis of 6-Methylcoumarin via Pechmann Condensation

A prevalent method for synthesizing **6-methylcoumarin** is the Pechmann condensation, which involves the reaction of a phenol with a β -keto ester under acidic conditions. A common variation utilizes p-cresol and fumaric acid.[\[1\]](#)[\[4\]](#)[\[15\]](#)

Methodology:

- **Reaction Setup:** 72% sulfuric acid is preheated to approximately 80°C in a reaction vessel equipped with a stirrer and a condenser.[\[4\]](#)[\[15\]](#)
- **Addition of Reactants:** An equimolecular mixture of p-cresol and fumaric acid is slowly added to the heated sulfuric acid.[\[4\]](#)[\[15\]](#)[\[19\]](#)
- **Reaction Conditions:** The reaction mixture is heated to and maintained at a temperature of 160-170°C for 3 to 4 hours, or until the evolution of carbon monoxide ceases.[\[4\]](#)[\[15\]](#)[\[19\]](#)
- **Precipitation:** After cooling, the reaction mixture is poured into crushed ice, causing the crude **6-methylcoumarin** to precipitate out of the solution.[\[4\]](#)[\[15\]](#)
- **Purification:** The precipitate is collected by filtration. The filtrate can be extracted with a solvent like benzene to recover any dissolved product. The crude product is then purified, typically by vacuum distillation, to yield pure **6-methylcoumarin**.[\[4\]](#)[\[15\]](#)

Characterization by Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS is a precise method for the identification and quantification of **6-methylcoumarin**, particularly in complex mixtures such as flavorings or additives.[\[20\]](#)

Methodology:

- **Sample Preparation:** A known weight of the sample (e.g., 1.00 g) is dissolved in a suitable solvent like dichloromethane. An internal standard, such as naphthalene, is added at a known concentration to facilitate accurate quantification.[\[20\]](#) Anhydrous sodium sulfate may be added to remove any residual water.[\[20\]](#)

- Extraction: The mixture is agitated (e.g., shaken for 30 minutes) and then allowed to settle. The supernatant is collected for analysis.[\[20\]](#)
- GC/MS Analysis: The prepared sample is injected into the GC/MS system.
 - Gas Chromatography (GC): The sample is vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the GC column (e.g., an ACQUITY UPLC BEH Phenyl column).[\[21\]](#)
 - Mass Spectrometry (MS): As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that confirms the identity of **6-methylcoumarin**.
- Quantification: The concentration of **6-methylcoumarin** is determined by comparing the peak area of the analyte to that of the internal standard. A calibration curve prepared with standard solutions of known concentrations is used for accurate measurement.[\[20\]](#) The detection limit for this method can be as low as 0.01 µg/g.[\[20\]](#)

Structural Elucidation via Spectroscopic Methods

The structure of **6-methylcoumarin** is unequivocally confirmed using various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Provides information on the number and environment of protons in the molecule, showing characteristic signals for the aromatic, vinylic, and methyl protons.[\[22\]](#)
 - ¹³C NMR: Identifies the different carbon environments within the molecule, including the carbonyl carbon of the lactone ring and the carbons of the benzene and pyrone rings.[\[23\]](#)
[\[24\]](#)
- Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present. Key vibrational bands for **6-methylcoumarin** include a strong absorption corresponding to the C=O (carbonyl) stretching of the lactone ring and bands associated with C=C stretching in the aromatic and pyrone rings.[\[25\]](#)

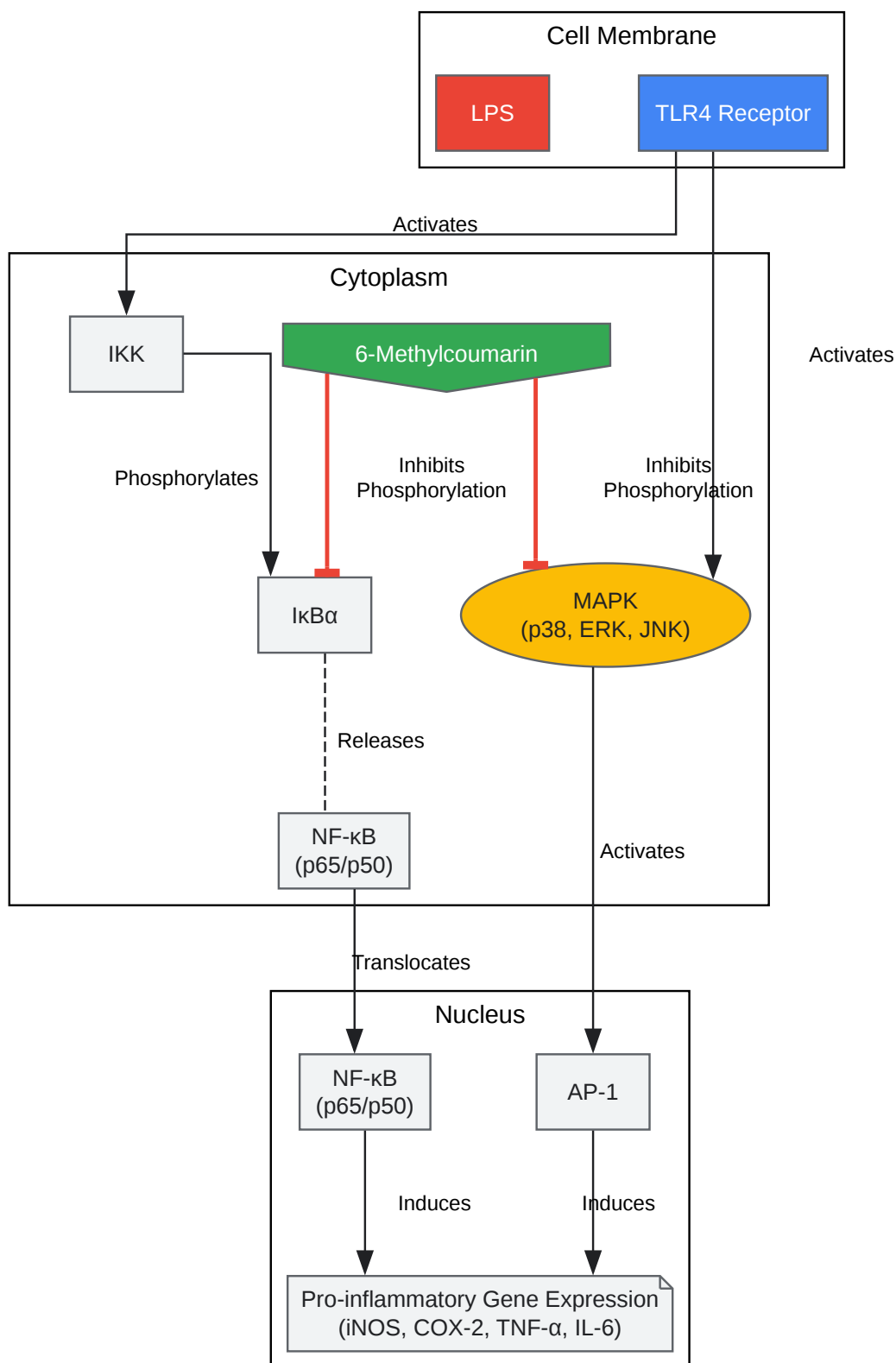
- UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the molecule. **6-methylcoumarin** exhibits characteristic absorption maxima in the ultraviolet region, a property that also contributes to its fluorescence.[26]

Biological Activity and Signaling Pathways

Recent research has highlighted the role of **6-methylcoumarin** in modulating key cellular signaling pathways, suggesting its potential as a therapeutic agent.

Anti-Inflammatory Effects

6-Methylcoumarin has demonstrated anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated macrophage cells.[7] It effectively reduces the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7] The mechanism involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[7]

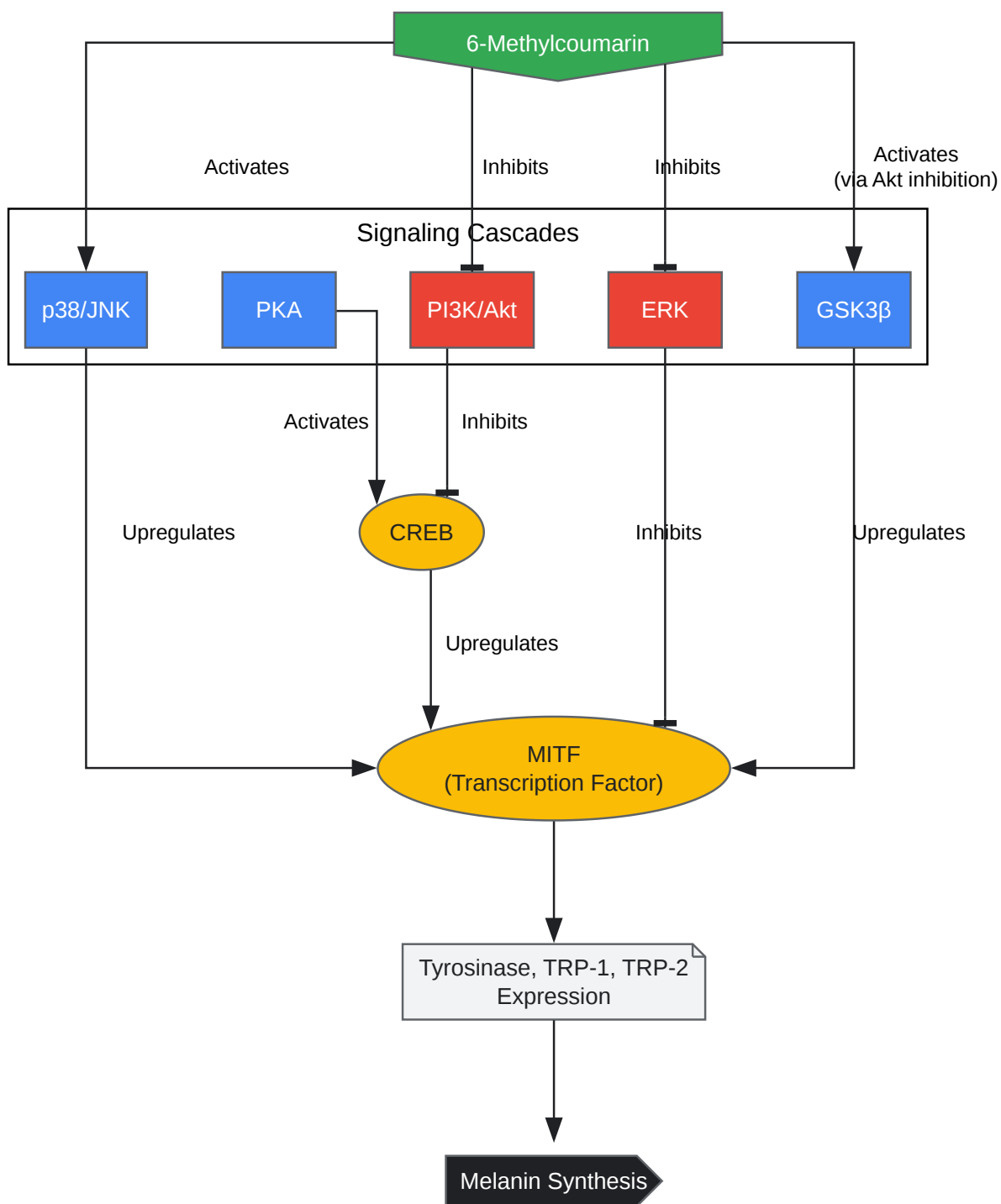


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Figure 1. Anti-inflammatory mechanism of **6-Methylcoumarin**.

Melanogenesis Promotion

6-Methylcoumarin has been shown to stimulate melanin synthesis in B16F10 melanoma cells. [8] It upregulates the expression of key melanogenic enzymes such as tyrosinase, TRP-1, and TRP-2, as well as the microphthalmia-associated transcription factor (MITF). [8] This effect is mediated through the complex interplay of several signaling pathways, including the activation of PKA, p38, and JNK, and the inhibition of ERK and Akt phosphorylation. Furthermore, it modulates the GSK3 β / β -catenin pathway. [8]

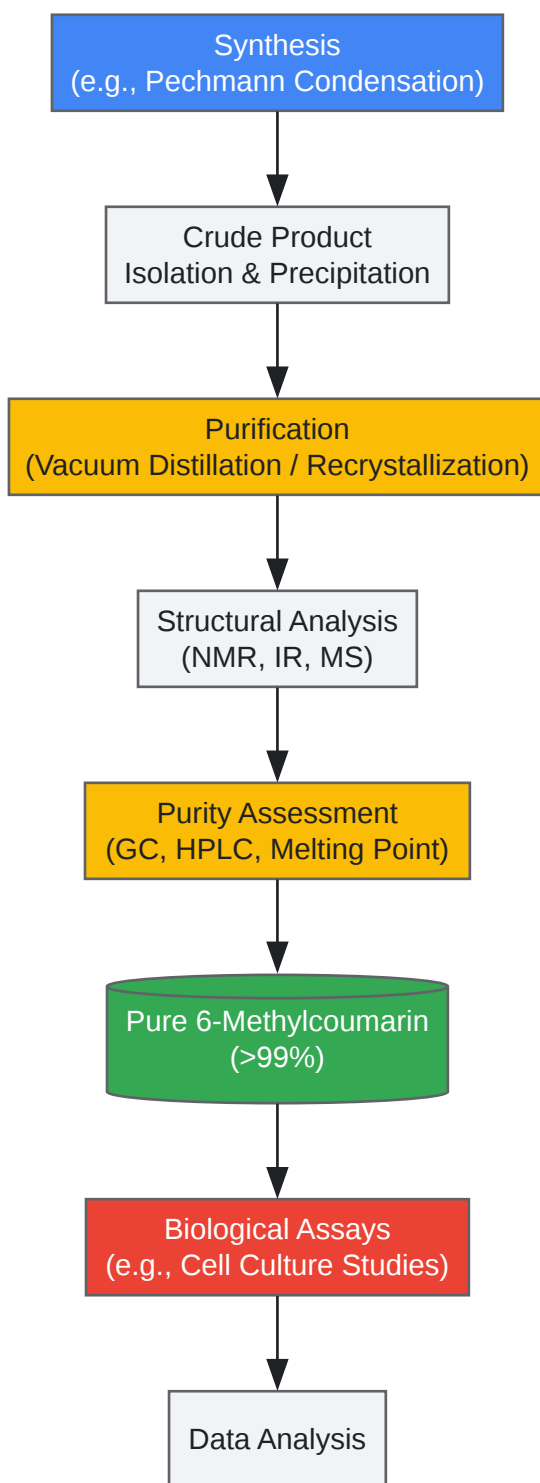


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Figure 2. Melanogenesis promotion by 6-Methylcoumarin.

General Experimental Workflow

The process from synthesis to biological testing of **6-methylcoumarin** follows a structured workflow, ensuring the purity and identity of the compound before its application in further studies.



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Figure 3. General workflow for synthesis and analysis.

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